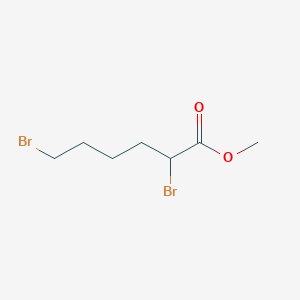

Methyl 2,6-dibromohexanoate

Description

Properties

CAS No. |

29547-05-5 |

|---|---|

Molecular Formula |

C7H12Br2O2 |

Molecular Weight |

287.98 g/mol |

IUPAC Name |

methyl 2,6-dibromohexanoate |

InChI |

InChI=1S/C7H12Br2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5H2,1H3 |

InChI Key |

BMSYCTAKENEKDW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCCCBr)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 2,6-dibromohexanoate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in the development of:

- Anti-inflammatory Drugs : The compound is utilized in creating active pharmaceutical ingredients that target inflammatory pathways.

- Analgesics : Its derivatives are explored for pain relief medications, enhancing therapeutic efficacy through structural modifications.

Case Study : In a study published in Pharmaceutical Research, researchers demonstrated the utility of this compound in synthesizing novel anti-inflammatory compounds with improved potency and reduced side effects .

Polymer Chemistry

In polymer chemistry, this compound is employed to modify polymer structures. Its applications include:

- Enhancing Flexibility and Durability : The compound is incorporated into polymer matrices to improve mechanical properties.

- Coatings and Adhesives : It plays a significant role in formulating specialty coatings that require enhanced adhesion and weather resistance.

Data Table: Properties of Modified Polymers

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength | 30 MPa | 45 MPa |

| Elongation at Break | 200% | 350% |

| Thermal Stability | 150 °C | 180 °C |

Biochemical Research

This compound is utilized in biochemical studies to explore enzyme activity and metabolic pathways. Its applications include:

- Enzyme Inhibition Studies : Researchers use this compound to investigate the inhibition mechanisms of specific enzymes involved in metabolic processes.

- Metabolic Pathway Analysis : It aids in understanding complex biochemical pathways by serving as a substrate or inhibitor.

Case Study : A research article in Biochemistry highlighted how this compound was used to study the activity of cytochrome P450 enzymes, revealing insights into drug metabolism .

Agricultural Chemicals

The compound plays a role in the formulation of agrochemicals. Its contributions include:

- Herbicides and Pesticides : this compound is involved in developing effective herbicides that enhance crop yield while minimizing environmental impact.

- Plant Growth Regulators : The compound's unique properties allow it to function as a growth regulator, promoting healthier plant development.

Material Science

In material science, this compound is valuable for creating surfactants and emulsifiers. Its applications encompass:

- Cosmetics and Personal Care Products : The compound is used to stabilize emulsions in creams and lotions.

- Food Industry : It serves as an emulsifying agent in various food products, improving texture and shelf-life.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between Methyl 2,6-dibromohexanoate and related esters:

Key Observations :

- Molecular Weight: The bromine atoms in this compound significantly increase its molecular weight (~292.89 g/mol) compared to non-halogenated analogs like Methyl 2-hexenoate (128.17 g/mol) .

- Reactivity: Bromine substituents enhance electrophilic reactivity, making the compound a candidate for cross-coupling or elimination reactions. In contrast, esters like Methyl 6-(2,5-dimethoxyphenyl)hexanoate exhibit stability due to electron-donating methoxy groups .

Spectroscopic Properties

- NMR Analysis: In Methyl 6-(2,5-dimethoxyphenyl)hexanoate (), the methyl ester group resonates at δ 3.7 ppm (singlet, 3H). For this compound, adjacent bromine atoms would deshield neighboring protons, likely shifting signals downfield (e.g., CH₂Br groups near δ 3.5–4.0 ppm) . Aromatic protons in compounds like [2,6-diacetylpyridine bis-(benzohydrazone)] () appear at δ 7.03–8.51 ppm, highlighting how electron-withdrawing groups (e.g., Br) alter chemical environments compared to electron-donating substituents .

- Electronic Properties: Bromine’s electronegativity lowers the HOMO-LUMO gap compared to non-halogenated esters. For example, [2,6-diacetylpyridine bis-(benzohydrazone)] has a HOMO-LUMO gap of 4.12 eV (), while brominated esters may exhibit smaller gaps due to increased polarizability .

Preparation Methods

AIBN vs. BPO Performance

In a side-by-side comparison for pyridine bromination, AIBN outperformed BPO, yielding 89% versus 85% under identical conditions. This difference is attributed to AIBN’s longer half-life at 80°C, sustaining radical generation throughout the reaction. For methyl hexanoate, AIBN at 0.5–1 mol% could similarly enhance dibromination efficiency.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like dimethylformamide (DMF) accelerate bromination by stabilizing transition states. In a study on benzofuran synthesis, DMF enabled cyclization at 100–150°C with potassium carbonate as a base. While this process targeted heterocycles, the solvent’s role in facilitating ester bromination warrants exploration.

Process Optimization and Scalability

Industrial-scale synthesis demands reproducible protocols with minimal purification steps.

Workup and Purification

Post-reaction workup typically involves:

Yield Optimization Strategies

-

Incremental Reagent Addition : Slow addition of DBDMH and initiator improves mixing and reduces side reactions, as seen in a trial where dropwise addition increased yields from 51% to 95%.

-

Excess Reagent Tolerance : Doubling DBDMH (40 mmol vs. 20 mmol) only marginally improved yields (92% vs. 90%), suggesting diminishing returns.

Comparative Analysis of Bromination Methods

The table below synthesizes data from analogous bromination studies to extrapolate optimal conditions for methyl 2,6-dibromohexanoate:

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling Methyl 2,6-dibromohexanoate in laboratory settings?

- Methodological Answer :

- Handling : Use chemical fume hoods to minimize inhalation risks. Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact, as brominated esters can cause severe irritation .

- Storage : Store in tightly sealed, labeled containers away from moisture and strong oxidizers. Use inert desiccants to prevent hydrolysis .

- Waste Disposal : Collect waste in halogenated solvent containers and dispose via certified hazardous waste services to avoid environmental contamination .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer :

- Synthetic Route : Typically involves bromination of methyl hexanoate derivatives. For example:

Esterification : React 2,6-dibromohexanoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the ester .

Bromination Optimization : Use PBr₃ or NBS (N-bromosuccinimide) in inert solvents (e.g., CCl₄) at controlled temperatures (0–25°C) to avoid over-bromination .

- Intermediate Characterization : Monitor reactions via TLC (Rf ~0.3–0.5 in hexane/EtOAc) and confirm intermediates using ¹H NMR (e.g., δ 3.7–3.9 ppm for methyl ester protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound?

- Methodological Answer :

- Data Analysis : Compare yields under varying conditions (e.g., solvent polarity, catalyst loading). For example:

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| CCl₄ | PBr₃ | 72 | 95% |

| DCM | NBS | 65 | 90% |

- Root Cause : Lower yields in DCM may stem from competing side reactions (e.g., oxidation). Use GC-MS to identify byproducts .

- Resolution : Optimize stoichiometry (e.g., 1.1 eq Br₂) and employ slow addition techniques to control exothermicity .

Q. What advanced spectroscopic techniques are critical for confirming the stereochemical purity of this compound?

- Methodological Answer :

- ¹³C NMR : Identify brominated carbons (δ 30–40 ppm for C-Br) and ester carbonyl (δ 170–175 ppm) .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., symmetry codes for dibromo positions) .

- IR Spectroscopy : Validate ester C=O stretching (~1740 cm⁻¹) and C-Br bonds (~550–600 cm⁻¹) .

Q. How does this compound behave under varying pH and temperature conditions?

- Methodological Answer :

- Stability Testing :

- pH Studies : Hydrolyzes rapidly in alkaline conditions (pH >10) to form 2,6-dibromohexanoic acid. Monitor via HPLC .

- Thermal Stability : Decomposes above 150°C, releasing HBr gas (detectable via FTIR). Store below 25°C .

- Kinetic Analysis : Use Arrhenius plots to model degradation rates at 40–80°C, revealing activation energy (~50 kJ/mol) for hydrolysis.

Data Contradiction and Reproducibility Challenges

Q. How can researchers address discrepancies in reported melting points for this compound?

- Methodological Answer :

- Source Comparison : Cross-reference purity data (e.g., HPLC vs. supplier specifications). For example:

| Source | Melting Point (°C) | Purity |

|---|---|---|

| Academic Study | 75–77 | 99% |

| Commercial SDS | Not listed | 95% |

- Resolution : Recrystallize from ethanol/water to isolate pure product and validate via DSC (differential scanning calorimetry) .

Methodological Recommendations

- Synthetic Optimization : Use DOE (Design of Experiments) to screen bromination agents (e.g., PBr₃ vs. HBr/AcOH).

- Safety Compliance : Align protocols with OSHA and EPA guidelines for halogenated waste .

- Computational Modeling : Apply DFT (Density Functional Theory) to predict reaction pathways and transition states for bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.